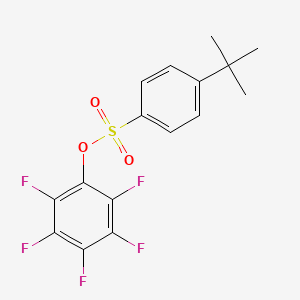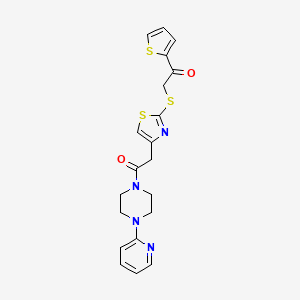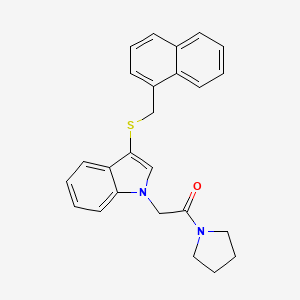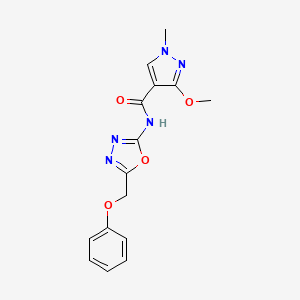![molecular formula C18H19N3O4S B2845157 [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(1,3-benzoxazol-2-ylsulfanyl)acetate CAS No. 878225-39-9](/img/structure/B2845157.png)
[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(1,3-benzoxazol-2-ylsulfanyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including a cyclohexyl group, a cyanide group, an amide group, a benzoxazole group, and a sulfanyl group. Cyclohexyl is a cycloalkane with the formula C6H11 . A cyanide group is a carbon atom triple-bonded to a nitrogen atom. An amide group consists of a carbonyl group (a carbon double-bonded to an oxygen) adjacent to a nitrogen. Benzoxazole is a heterocyclic compound consisting of a benzene-fused oxazole ring. A sulfanyl group consists of a sulfur atom bonded to a hydrogen atom.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The exact structure would depend on the specific arrangement and connectivity of these groups within the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of polar functional groups like amide and cyanide would likely make it more soluble in polar solvents .科学的研究の応用
Synthesis and Characterization
Stereospecific Synthesis
The synthesis of related aminocyclitol derivatives, as demonstrated by Kurbanoğlu (2016), involved complex reactions starting from cyclohexadiene, leading to biologically active compounds. This method could be adapted for synthesizing structurally similar compounds, including those with potential medicinal or biological activities (Kurbanoğlu, 2016).
Heterocyclic Compound Synthesis
Studies on the creation of heterocyclic derivatives, such as the work by Elkholy and Morsy (2006), explore the reactivity of compounds towards various reagents, resulting in antimicrobial agents. This underscores the potential for developing pharmaceuticals from complex organic molecules (Elkholy & Morsy, 2006).
Biological and Pharmaceutical Research Applications
Antioxidant and Anti-inflammatory Activity
The synthesis of amino acids conjugates, as explored by Sahoo, Subudhi, and Swain (2011), indicates the potential for designing compounds with specific biological activities. This approach could be relevant for developing new drugs with antioxidant or anti-inflammatory properties (Sahoo, Subudhi, & Swain, 2011).
Catalysis in Organic Synthesis
The resolution of racemic 2-aminocyclohexanol derivatives, as demonstrated by Schiffers et al. (2006), for use in asymmetric catalysis, highlights the importance of such compounds in facilitating chemical reactions. This could be applicable in synthesizing enantiomerically pure pharmaceuticals (Schiffers et al., 2006).
Advanced Materials and Chemical Synthesis
Polymer Conjugation
The preparation of 2-benzoxazolon-3-yl-acetic acid conjugates with polyethylene glycols by Mincheva, Stambolieva, and Rashkov (1994) showcases the use of such compounds in modifying polymers for various applications, including drug delivery systems. This suggests a pathway for enhancing the bioavailability of drugs or creating novel materials (Mincheva, Stambolieva, & Rashkov, 1994).
作用機序
将来の方向性
特性
IUPAC Name |
[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 2-(1,3-benzoxazol-2-ylsulfanyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c19-12-18(8-4-1-5-9-18)21-15(22)10-24-16(23)11-26-17-20-13-6-2-3-7-14(13)25-17/h2-3,6-7H,1,4-5,8-11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQRESTWSCBNOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)COC(=O)CSC2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-chloro-N-(2-cyclohex-1-en-1-ylethyl)-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2845080.png)

![2-(hydroxymethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B2845084.png)



![N1-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2845090.png)
![2-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-5-[(3-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2845091.png)



![N-methyl-2-(2-nitrobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2845096.png)
![6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-(methylsulfanyl)(1,2,4)triazolo[1,5-a]pyrimidine](/img/structure/B2845097.png)